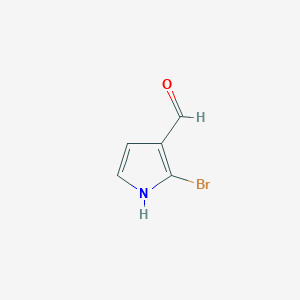
2-bromo-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that contains a bromine atom attached to the second position of a pyrrole ring and an aldehyde group at the third position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1H-pyrrole-3-carbaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 2-substituted pyrrole-3-carbaldehyde derivatives.
Oxidation: Formation of 2-bromo-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 2-bromo-1H-pyrrole-3-methanol.
Scientific Research Applications
2-bromo-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-bromo-1H-pyrrole-3-carbaldehyde is primarily determined by its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the second position, affecting its reactivity and applications.
1H-pyrrole-3-carbaldehyde: Lacks the bromine atom, resulting in different chemical behavior and reactivity.
Uniqueness
2-bromo-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C5H4BrNO |
|---|---|
Molecular Weight |
174.00 g/mol |
IUPAC Name |
2-bromo-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(3-8)1-2-7-5/h1-3,7H |
InChI Key |
HHUSKMRKOLUENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



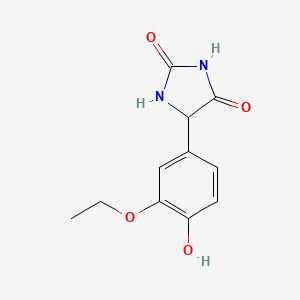
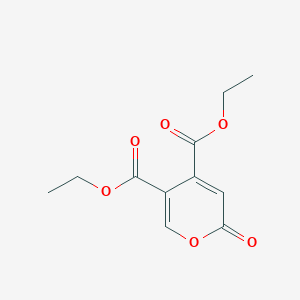

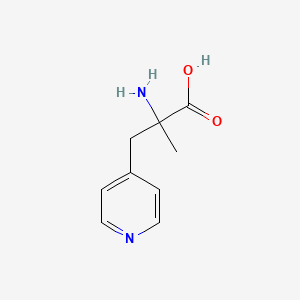
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
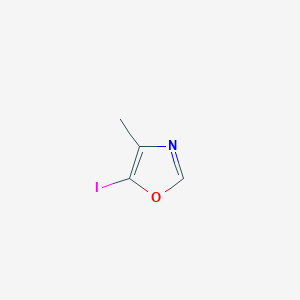

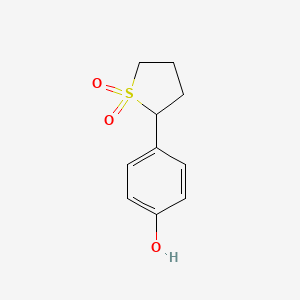
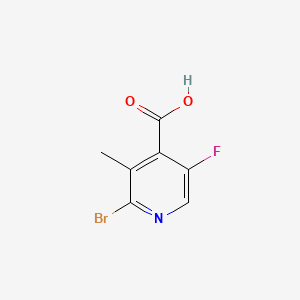
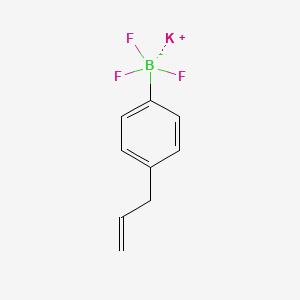

![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
